molecular formula C20H26Cl2N2O2 B13771556 Quinidine dihydrochloride CAS No. 85135-88-2

Quinidine dihydrochloride

Cat. No.: B13771556
CAS No.: 85135-88-2
M. Wt: 397.3 g/mol
InChI Key: NNKXWRRDHYTHFP-KAIFKDDSSA-N
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Description

Quinidine dihydrochloride is a pharmaceutical compound derived from the bark of the Cinchona tree. It is a stereoisomer of quinine and is primarily used as an antiarrhythmic agent to treat certain types of irregular heartbeats. This compound is known for its ability to stabilize the heart’s rhythm by blocking sodium and potassium currents, which prolongs the action potential of cardiac cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinidine dihydrochloride is typically synthesized from quinine, another alkaloid found in the Cinchona bark. The process involves several steps:

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of quinine from Cinchona bark, followed by its chemical transformation and purification. The process is optimized to ensure high yield and purity, using environmentally friendly solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

Quinidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of these reactions is this compound, which is used in pharmaceutical formulations .

Scientific Research Applications

Quinidine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Quinidine dihydrochloride exerts its effects by blocking sodium and potassium currents in cardiac cells. This action prolongs the action potential and refractory period of the heart, stabilizing the heart’s rhythm. The compound binds to the open and inactivated states of sodium channels, preventing depolarization and reducing excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinidine dihydrochloride is unique in its strong antiarrhythmic properties, making it particularly effective in treating certain types of cardiac arrhythmias. Its ability to block both sodium and potassium currents sets it apart from other similar compounds .

Properties

CAS No.

85135-88-2

Molecular Formula

C20H26Cl2N2O2

Molecular Weight

397.3 g/mol

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrochloride

InChI

InChI=1S/C20H24N2O2.2ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*1H/t13-,14-,19+,20-;;/m0../s1

InChI Key

NNKXWRRDHYTHFP-KAIFKDDSSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Cl.Cl

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl.Cl

Origin of Product

United States

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